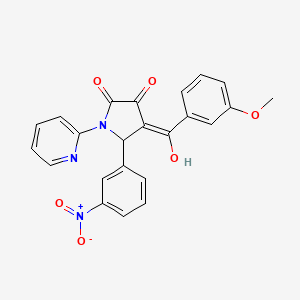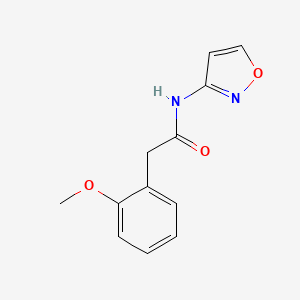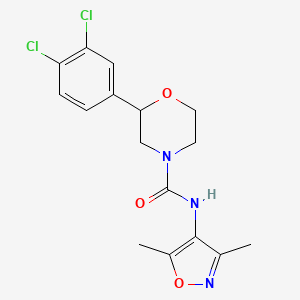![molecular formula C24H29NO5 B5422924 propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5422924.png)
propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as PBBMA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in drug delivery involves the selective targeting of cancer cells. This compound has been shown to bind to the folate receptor, which is overexpressed in many types of cancer cells. This allows for the targeted delivery of anticancer drugs to cancer cells while minimizing the side effects on healthy cells. In photodynamic therapy, this compound is activated by light, which leads to the generation of reactive oxygen species that induce cell death in cancer cells. As a fluorescent probe, this compound binds to metal ions, which leads to a change in its fluorescence properties. This allows for the detection of metal ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo. In addition, this compound has been shown to have good stability in biological environments, which is important for its potential applications in drug delivery and imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its ability to selectively target cancer cells. This allows for the targeted delivery of drugs and the detection of cancer cells. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research on propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the optimization of this compound as a carrier for anticancer drugs, as well as the development of new drug delivery systems that incorporate this compound. Additionally, the use of this compound as a photosensitizer and fluorescent probe can be further explored for its potential applications in imaging and diagnosis.
Métodos De Síntesis
The synthesis of propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate involves the reaction of 4-methoxyphenylacetic acid with butyl chloroformate to form 4-butoxyphenylacetyl chloride. This intermediate is then reacted with 4-aminobenzophenone to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
Propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields such as drug delivery, photodynamic therapy, and as a fluorescent probe. In drug delivery, this compound has been used as a carrier for anticancer drugs due to its ability to target cancer cells selectively. In photodynamic therapy, this compound has been used as a photosensitizer to induce cell death in cancer cells. As a fluorescent probe, this compound has been used to detect the presence of metal ions in biological samples.
Propiedades
IUPAC Name |
propyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-4-6-16-29-21-13-9-19(10-14-21)23(26)25-22(24(27)30-15-5-2)17-18-7-11-20(28-3)12-8-18/h7-14,17H,4-6,15-16H2,1-3H3,(H,25,26)/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDXHCFNPHXTR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5422844.png)
![N,N,N',N'-tetramethyl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5422853.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}benzamide](/img/structure/B5422858.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5422871.png)

![4-(2-{1-[2-(4-fluorophenoxy)ethyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5422885.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5422899.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422900.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5422908.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5422918.png)

![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)
![{3-[(2,4-dichlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5422952.png)